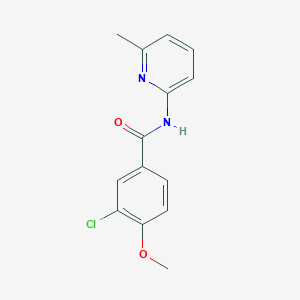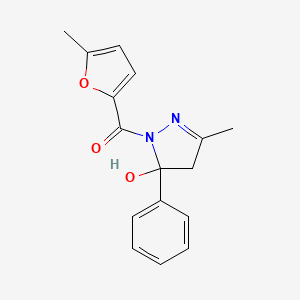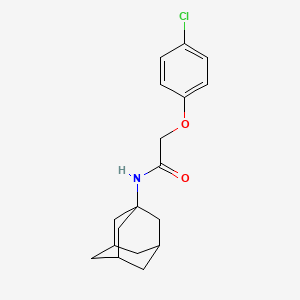![molecular formula C14H10F3NO2 B5152141 N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide](/img/structure/B5152141.png)
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide, also known as DFB, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. DFB has been shown to have inhibitory effects on various enzymes and proteins, making it a promising candidate for the treatment of several diseases.
Wirkmechanismus
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide exerts its inhibitory effects by binding to the active site of its target enzymes and proteins. It forms strong interactions with key amino acid residues, leading to the disruption of enzymatic activity. The precise mechanism of action of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide varies depending on the target enzyme or protein, but the overall effect is the inhibition of disease progression.
Biochemical and Physiological Effects:
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on PARP, MMPs, and VEGF, N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has also been shown to have anti-inflammatory properties. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has also been shown to have antioxidant effects, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide in lab experiments is its specificity. It has been shown to have high selectivity for its target enzymes and proteins, minimizing off-target effects. Additionally, N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has a relatively low toxicity profile, making it a safer option for in vitro and in vivo studies. However, one limitation of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide is its solubility. N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide. One area of interest is the development of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide and its effects on various disease pathways. N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide could also be explored for its potential use in combination therapies with other drugs. Overall, N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Synthesemethoden
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide can be synthesized through a multistep process starting with 3-(difluoromethoxy)aniline. The intermediate product is then reacted with 2-fluorobenzoyl chloride to produce the final product, N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide. The synthesis of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death. N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has also been shown to have inhibitory effects on other enzymes and proteins involved in cancer progression, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
Eigenschaften
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-12-7-2-1-6-11(12)13(19)18-9-4-3-5-10(8-9)20-14(16)17/h1-8,14H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJOMXUMUMMQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}benzoic acid](/img/structure/B5152070.png)
![4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5152072.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine](/img/structure/B5152077.png)
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5152078.png)
![5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5152086.png)


![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5152099.png)


![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152136.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-(phenoxymethyl)-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5152148.png)
![2-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5152149.png)
